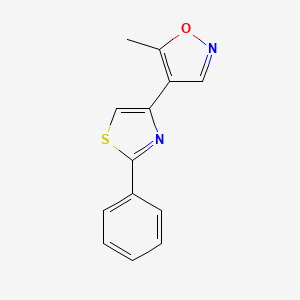

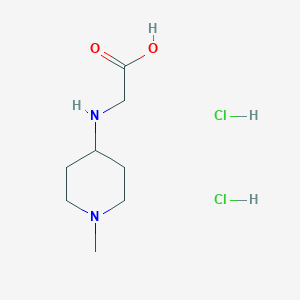

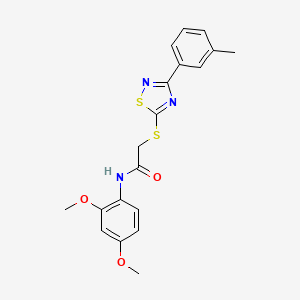

5-Methyl-4-(2-phenyl-1,3-thiazol-4-yl)isoxazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "5-Methyl-4-(2-phenyl-1,3-thiazol-4-yl)isoxazole" is a heterocyclic molecule that is part of a broader class of compounds with potential biological and pharmacological activities. The isoxazole and thiazole moieties are common in various drugs and bioactive molecules, often contributing to their efficacy and pharmacokinetic properties .

Synthesis Analysis

The synthesis of related isoxazole-thiazole derivatives involves multi-step reactions, starting with isoxazolyl thioureas reacting with ethyl bromopyruvate to yield amines, which are then treated with hydrazine hydrate to afford acid hydrazides. These intermediates undergo cyclocondensation with ethyl acetoacetate and triethyl orthoformate to form pyrazolones and oxadiazoles, respectively . Another synthesis route for isoxazole derivatives includes a multicomponent reaction induced by light, which has been optimized for continuous flow photochemical synthesis, demonstrating the versatility and adaptability of these synthetic processes .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are supported by spectral and analytical data, including NMR and mass spectrometry. These techniques confirm the presence of the isoxazole and thiazole rings and the substitution patterns on these heterocycles . In some cases, the structure of the ligands has been further elucidated by single-crystal X-ray diffraction, providing detailed insights into the molecular geometry .

Chemical Reactions Analysis

Isoxazole-thiazole derivatives can participate in various chemical reactions, including cyclocondensation and S-alkylation, to yield a diverse array of products with different substituents and potential biological activities . The reactivity of these compounds is influenced by the presence of electron-donating or withdrawing groups on the rings, which can affect their interaction with other chemical entities and their catalytic properties in reactions such as C-C cross-coupling .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole-thiazole derivatives are characterized by their solubility, melting points, and stability, which are crucial for their potential application as pharmaceuticals. The lipophilicity conferred by the methyl and phenyl groups can enhance their ability to penetrate biological membranes, as seen in the central nervous system penetrability of a potent 5-HT3 receptor antagonist . The larvicidal activity of some isoxazole derivatives also highlights the importance of these properties in agrochemical applications .

科学的研究の応用

Chemical Synthesis and Derivatives

- Isoxazole derivatives, including those related to 5-Methyl-4-(2-phenyl-1,3-thiazol-4-yl)isoxazole, have been synthesized for various purposes. For instance, research has demonstrated the synthesis of various isoxazolyl thiazolyl derivatives through reactions involving ethyl bromopyruvate and other compounds, which result in a range of structurally diverse molecules (Rajanarendar, Karunakar, & Ramu, 2006).

Antimicrobial Activity

- Some isoxazole compounds, including those structurally related to this compound, have been evaluated for their antimicrobial properties. A study by Rajanarendar, Karunakar, & Srinivas (2004) synthesized and tested various isoxazolyl thiazoles for their effectiveness against microbial agents (Rajanarendar, Karunakar, & Srinivas, 2004).

Anticancer Potential

- Research has been conducted to explore the anticancer potential of isoxazole derivatives. For instance, Yakantham, Sreenivasulu, & Raju (2019) synthesized isoxazol-5-yl-thiazol-4-amine derivatives and evaluated their efficacy against various human cancer cell lines, indicating the potential use of these compounds in cancer treatment (Yakantham, Sreenivasulu, & Raju, 2019).

Bioactivation and Reactive Metabolite Formation

- The formation of reactive metabolites from phenyl methyl-isoxazole derivatives has been studied, suggesting a novel mechanism of bioactivation. This research, involving a series of phenyl methyl-isoxazole derivatives, contributes to understanding the metabolic pathways and potential risks associated with these compounds (Bylund et al., 2012).

Microwave-Assisted Synthesis for Antimicrobial Agents

- The microwave-assisted synthesis of novel thiazolidinone derivatives containing thieno[d]pyrimidine-4-one moiety, which exhibit promising antimicrobial activity, shows the versatility of isoxazole derivatives in creating effective antimicrobial agents (El Azab & Abdel-Hafez, 2015).

Photochemical Studies

- Photochemical studies of isoxazole derivatives, including this compound, provide insights into the behavior of these compounds under various light conditions, which is crucial for their potential applications in photodynamic therapy and photochemistry (Dietliker, Gilgen, Heimgartner, & Schmid, 1976).

Larvicidal Activity

- Isoxazole compounds have been tested for larvicidal activity against Aedes aegypti larvae, showing promise in controlling mosquito populations and, consequently, mosquito-borne diseases (da Silva-Alves et al., 2013).

作用機序

Target of Action

Thiazole derivatives have been found to have diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Biochemical Pathways

Thiazole derivatives have been found to have a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Thiazole derivatives have been found to have a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

将来の方向性

Thiazole derivatives continue to be a focus of research due to their diverse biological activities and potential therapeutic applications . Future research may focus on the design and development of new thiazole derivatives, understanding their mechanisms of action, and evaluating their efficacy and safety in preclinical and clinical studies .

生化学分析

Biochemical Properties

Thiazole derivatives have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . Isoxazole derivatives also show different biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity

Cellular Effects

Thiazole derivatives have been reported to have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Thiazole derivatives have been found to exert their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

特性

IUPAC Name |

5-methyl-4-(2-phenyl-1,3-thiazol-4-yl)-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2OS/c1-9-11(7-14-16-9)12-8-17-13(15-12)10-5-3-2-4-6-10/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXNKVFULNYRCOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C2=CSC(=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

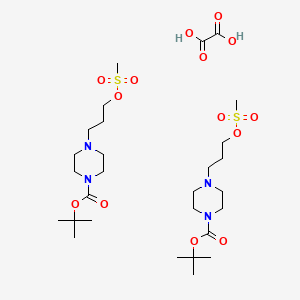

![4-(8-((3-Chloro-4-fluorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B2500768.png)

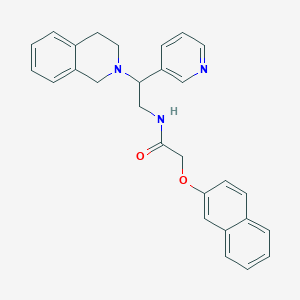

![1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B2500778.png)

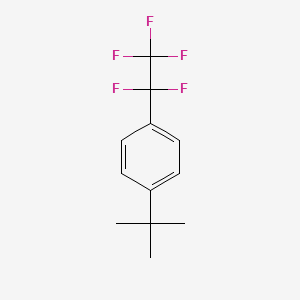

![3-cinnamyl-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2500779.png)

![Ethyl 2-{2-[(2-furylcarbonyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B2500789.png)